

# Application of LLO (91-99) in cancer immunotherapy research.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | LLO (91-99) |           |
| Cat. No.:            | B15565892   | Get Quote |

# Application of LLO(91-99) in Cancer Immunotherapy Research Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Listeriolysin O (LLO) peptide fragment spanning amino acids 91-99, commonly referred to as LLO(91-99), has emerged as a potent immunomodulatory agent in the field of cancer immunotherapy.[1][2] This nonapeptide, derived from the pore-forming toxin of Listeria monocytogenes, acts as a strong immunodominant epitope capable of eliciting robust cytotoxic T lymphocyte (CTL) responses.[1][2][3] Its application in preclinical cancer models has demonstrated significant anti-tumor activity, primarily through the activation of both innate and adaptive immunity.[1][4] These notes provide an overview of the application of LLO(91-99) in cancer immunotherapy, with a focus on dendritic cell (DC)-based vaccines and gold nanoparticle formulations, and include detailed protocols for key experiments.

LLO(91-99) functions by being presented on Major Histocompatibility Complex (MHC) class I molecules, leading to the activation of CD8+ T cells, which are critical for tumor cell killing.[1][5] Research has shown that LLO(91-99)-based immunotherapies can lead to a reduction in tumor size, prevention of metastasis, and prolonged survival in various cancer models, including melanoma and bladder cancer.[4][6][7] Furthermore, LLO(91-99) has been shown to modulate the tumor microenvironment by decreasing immunosuppressive cells like regulatory T cells



(Tregs) and myeloid-derived suppressor cells (MDSCs), and increasing the infiltration of tumor-specific CD8+ T cells.[5][6][7]

The versatility of LLO(91-99) allows for its incorporation into various vaccine platforms. Dendritic cell (DC)-based vaccines loaded with LLO(91-99) have shown exceptional antineoplastic activity by inducing potent innate and specific immune responses.[4] A more recent and advanced approach involves the use of gold glyconanoparticles coupled to the LLO(91-99) peptide (GNP-LLO91-99).[8][9] This nanotechnology-based platform enhances the delivery and presentation of the peptide to antigen-presenting cells (APCs), leading to superior anti-tumor efficacy.[10] GNP-LLO91-99 nanovaccines have demonstrated the ability to induce complete tumor regression and have shown synergistic effects when combined with immune checkpoint inhibitors.[5][10]

### **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical studies on the efficacy of LLO(91-99)-based immunotherapies.

Table 1: Efficacy of DC-LLO(91-99) Vaccine in a B16OVA Melanoma Mouse Model[4]

| Treatment Group     | Mean Tumor Size (mm³) at<br>Day 14 | Fold Reduction in Tumor<br>Size vs. Non-Vaccinated |
|---------------------|------------------------------------|----------------------------------------------------|
| Non-Vaccinated (NV) | ~3000                              | -                                                  |
| DC-LLO(91-99)       | ~100                               | 30-fold                                            |

Table 2: Immunological Changes in B16OVA Melanoma Mouse Model Treated with DC-LLO(91-99)[4]



| Immune Cell Population                                         | Fold Increase in DC-LLO(91-99) Treated<br>Mice vs. Control |
|----------------------------------------------------------------|------------------------------------------------------------|
| Melanoma (OVA <sub>257-264</sub> )-specific CD8+ T cells       | 6-fold                                                     |
| LLO(91-99)-specific CD8+ T cells                               | Significant expansion                                      |
| CD4+CD25high Regulatory T cells                                | Decrease                                                   |
| Tumor-Infiltrating Lymphocytes (TILs) with cytotoxic phenotype | High numbers                                               |
| CD11b+CD14+ monocytes/macrophages                              | Enhanced numbers                                           |
| CD49b+ NK cells                                                | Enhanced numbers                                           |

Table 3: Efficacy of GNP-LLO(91-99) Nanovaccine in Subcutaneous Bladder Cancer Mouse Model[6][7]

| Treatment Group | Fold Reduction in Tumor Burden |
|-----------------|--------------------------------|
| GNP-LLO(91-99)  | 4.7-fold                       |

Table 4: Immunological Changes in Bladder Cancer Mouse Model Treated with GNP-LLO(91-99)[6][7]

| Change in Percentage |
|----------------------|
| Increase             |
| Increase             |
| Increase             |
| Increase             |
| Reduction            |
| Reduction            |
|                      |



#### **Experimental Protocols**

## Protocol 1: Preparation of Dendritic Cell (DC)-Based Vaccine Loaded with LLO(91-99)

This protocol is based on methodologies described for generating DC vaccines for melanoma immunotherapy.[4]

- 1. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) a. Euthanize a C57BL/6 mouse and sterilize the hind limbs with 70% ethanol. b. Aseptically remove the femurs and tibias and place them in sterile RPMI-1640 medium. c. Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe. d. Create a single-cell suspension by passing the bone marrow through a 70 μm cell strainer. e. Lyse red blood cells using ACK lysis buffer. f. Wash the cells with RPMI-1640 and resuspend in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4. g. Culture the cells in a humidified incubator at 37°C and 5% CO<sub>2</sub>. h. On day 3, replace half of the medium with fresh complete medium containing cytokines. i. On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
- 2. Loading of DCs with LLO(91-99) Peptide a. Resuspend the immature DCs at a concentration of 1 x  $10^6$  cells/mL in complete medium. b. Add the LLO(91-99) peptide (GYKDGNEYI) to a final concentration of 10  $\mu$ g/mL. c. Add a maturation stimulus, such as Lipopolysaccharide (LPS) at 1  $\mu$ g/mL. d. Incubate for 18-24 hours at 37°C and 5% CO<sub>2</sub>. e. Harvest the mature, peptide-loaded DCs and wash them three times with sterile PBS. f. Resuspend the final DC vaccine in sterile PBS at the desired concentration for injection.

## Protocol 2: Synthesis of Gold Glyconanoparticles Coupled to LLO(91-99) (GNP-LLO91-99)

This protocol is a generalized representation based on the description of GNP-LLO91-99 nanovaccines.[8][9]

1. Synthesis of Gold Nanoparticles (GNPs) a. Prepare a 1 mM solution of HAuCl<sub>4</sub> in water. b. In a separate flask, prepare a 38.8 mM solution of sodium citrate in water. c. Heat the HAuCl<sub>4</sub> solution to a boil with vigorous stirring. d. Rapidly add the sodium citrate solution to the boiling



HAuCl<sub>4</sub> solution. e. The solution color will change from yellow to deep red, indicating the formation of GNPs. f. Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

- 2. Functionalization of GNPs with  $\beta$ -D-glucose a. This step involves the surface modification of the GNPs with a thiol-terminated glucose ligand to create glyconanoparticles. The specific chemistry for this step would require a more detailed synthetic protocol, but generally involves the incubation of the GNPs with the glucose ligand to allow for self-assembly on the gold surface.
- 3. Conjugation of LLO(91-99) Peptide to Glyconanoparticles a. The LLO(91-99) peptide is typically synthesized with a terminal cysteine residue to facilitate covalent bonding to the gold surface of the nanoparticles. b. Incubate the glyconanoparticles with the cysteine-terminated LLO(91-99) peptide in a suitable buffer (e.g., PBS) for several hours at room temperature with gentle mixing. c. The thiol group of the cysteine will form a dative bond with the gold surface. d. Purify the GNP-LLO91-99 conjugates by centrifugation to remove unbound peptide. e. Resuspend the final nanovaccine in a sterile, biocompatible buffer for in vivo use.

## Protocol 3: In Vivo Evaluation of LLO(91-99)-Based Vaccines in a Murine Melanoma Model

This protocol outlines a typical in vivo experiment to assess the anti-tumor efficacy of LLO(91-99) vaccines.[4][10]

- 1. Animal Model and Tumor Cell Line a. Use 6-8 week old female C57BL/6 mice. b. Culture B16-F10 or B16OVA melanoma cells in complete DMEM medium.
- 2. Tumor Implantation a. Harvest the melanoma cells and resuspend them in sterile PBS at a concentration of 5 x  $10^5$  cells/100  $\mu$ L. b. Inject 100  $\mu$ L of the cell suspension subcutaneously into the right flank of each mouse.
- 3. Vaccination a. For a prophylactic model, vaccinate the mice 7 days before tumor implantation. For a therapeutic model, start vaccination when tumors become palpable (around day 5-7 post-implantation). b. DC-LLO(91-99) Vaccine: Inject 1 x 10<sup>6</sup> peptide-loaded DCs in 100 µL of PBS intravenously or intraperitoneally. c. GNP-LLO91-99 Nanovaccine: Inject a



single dose of the nanovaccine (e.g., 50 μg per mouse) intravenously.[6] d. Include control groups receiving PBS, unloaded DCs, or empty GNPs.

4. Monitoring and Endpoints a. Measure tumor volume every 2-3 days using a digital caliper (Volume = 0.5 x length x width²). b. Monitor the mice for signs of toxicity and overall health. c. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or necrosis, as per institutional animal care and use committee guidelines. d. At the end of the experiment, collect tumors, spleens, and lymph nodes for immunological analysis.

#### **Protocol 4: Immunological Analysis by Flow Cytometry**

This protocol describes the analysis of immune cell populations within the tumor microenvironment.

- 1. Preparation of Single-Cell Suspensions a. Tumors: Mince the excised tumors and digest them in a solution containing collagenase D (1 mg/mL) and DNase I (100  $\mu$ g/mL) in RPMI-1640 for 30-45 minutes at 37°C with agitation. Pass the digested tissue through a 70  $\mu$ m cell strainer to obtain a single-cell suspension. b. Spleens: Mechanically dissociate the spleen through a 70  $\mu$ m cell strainer. Lyse red blood cells with ACK lysis buffer.
- 2. Staining for Flow Cytometry a. Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). b. Block Fc receptors with an anti-CD16/CD32 antibody. c. Stain for surface markers using fluorescently conjugated antibodies. A typical panel for analyzing tumor-infiltrating lymphocytes might include:
- CD45 (to identify immune cells)
- CD3 (to identify T cells)
- CD4 (to identify helper T cells)
- CD8 (to identify cytotoxic T cells)
- FoxP3 (for intracellular staining to identify Tregs, requires a fixation/permeabilization kit)
- CD11b and Gr-1 (to identify MDSCs)
- F4/80 (to identify macrophages)
- CD11c (to identify DCs) d. For intracellular cytokine staining (e.g., IFN-y), stimulate the cells in vitro for 4-6 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A) before surface and intracellular staining.







3. Data Acquisition and Analysis a. Acquire the stained samples on a flow cytometer. b. Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.

#### **Visualizations**





Click to download full resolution via product page

Caption: LLO(91-99) Signaling Pathway for T-Cell Activation.





Click to download full resolution via product page

Caption: Experimental Workflow for LLO(91-99) Vaccine Evaluation.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | Clinical Experience and Recent Advances in the Development of Listeria-Based Tumor Immunotherapies [frontiersin.org]
- 6. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold Glyconanoparticles Combined with 91-99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold glyconanoparticles coupled to listeriolysin O 91–99 peptide serve as adjuvant therapy against melanoma Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Gold glyconanoparticles coupled to listeriolysin O 91-99 peptide serve as adjuvant therapy against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application of LLO (91-99) in cancer immunotherapy research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565892#application-of-llo-91-99-in-cancerimmunotherapy-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com